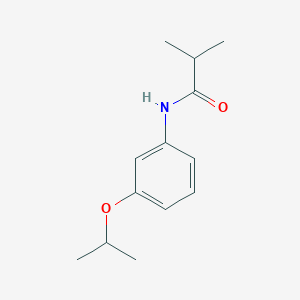![molecular formula C20H16INO3 B5327523 4-iodo-2-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5327523.png)
4-iodo-2-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-iodo-2-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate, also known as IQ-1S, is a synthetic compound that has been widely used in scientific research. It is a small molecule inhibitor of the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis. The Wnt signaling pathway has been implicated in many diseases, including cancer, osteoporosis, and Alzheimer's disease. IQ-1S has been shown to inhibit the growth of cancer cells and promote the differentiation of stem cells.
作用機序
4-iodo-2-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate inhibits the Wnt signaling pathway by binding to the protein Dishevelled (Dvl), which is involved in the activation of the pathway. By binding to Dvl, this compound prevents the activation of the Wnt signaling pathway, leading to the inhibition of cell growth and the promotion of differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also promotes the differentiation of stem cells into osteoblasts and chondrocytes, which are important for bone and cartilage regeneration. In addition, this compound has been shown to reduce the expression of beta-catenin, a protein that is involved in the activation of the Wnt signaling pathway.
実験室実験の利点と制限
4-iodo-2-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-characterized mechanism of action. However, this compound also has some limitations. It can be toxic at high concentrations and may have off-target effects. In addition, it may not be effective in all types of cancer cells or stem cells.
将来の方向性
There are several future directions for the study of 4-iodo-2-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate. One direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to study its effects on other signaling pathways and its potential for use in combination therapies. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different applications.
合成法
4-iodo-2-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate can be synthesized using a multi-step process that involves the reaction of 8-methoxy-2-quinolinecarboxaldehyde with 4-iodoaniline, followed by the reaction of the resulting intermediate with phenylacetic acid. The final product is obtained after purification using column chromatography.
科学的研究の応用
4-iodo-2-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate has been extensively used in scientific research to study the Wnt signaling pathway. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, colon cancer, and lung cancer. This compound has also been shown to promote the differentiation of stem cells into osteoblasts and chondrocytes, which are important for bone and cartilage regeneration. In addition, this compound has been used to study the role of the Wnt signaling pathway in Alzheimer's disease and osteoporosis.
特性
IUPAC Name |
[4-iodo-2-[(E)-2-(8-methoxyquinolin-2-yl)ethenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16INO3/c1-13(23)25-18-11-8-16(21)12-15(18)7-10-17-9-6-14-4-3-5-19(24-2)20(14)22-17/h3-12H,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKKJUYKKUSIGY-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)I)C=CC2=NC3=C(C=CC=C3OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)I)/C=C/C2=NC3=C(C=CC=C3OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5327441.png)
![2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5327449.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-1H-imidazole-2-carboxamide](/img/structure/B5327461.png)


![N-(2,5-dimethoxyphenyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5327483.png)

![5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B5327511.png)
![methyl {4-bromo-2-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate](/img/structure/B5327514.png)
![N-(2-methoxyethyl)-7-{[1-(methoxymethyl)cyclobutyl]carbonyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5327515.png)
![4-methyl-1-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-oxopentan-2-one](/img/structure/B5327535.png)
![3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5327541.png)
![7-[2-(4-chloro-1H-pyrazol-1-yl)propanoyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5327548.png)
